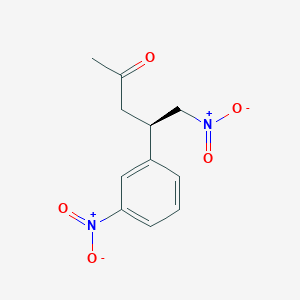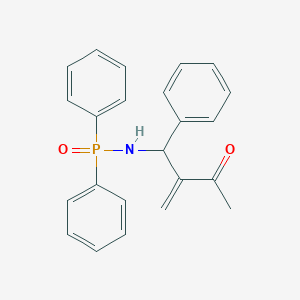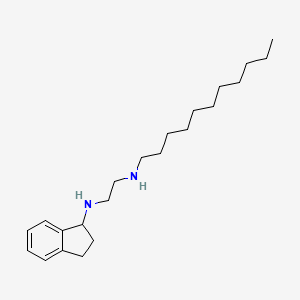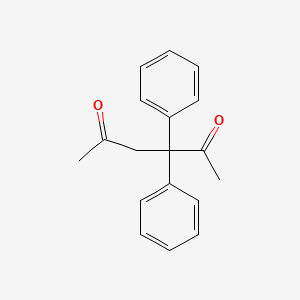
acetic acid;(1R,2R)-2-fluorocycloheptan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;(1R,2R)-2-fluorocycloheptan-1-ol is a compound that combines the properties of acetic acid and a fluorinated cycloheptanol. Acetic acid is a simple carboxylic acid with a sour taste and pungent smell, commonly found in vinegar. The fluorinated cycloheptanol component introduces unique chemical properties due to the presence of a fluorine atom and a seven-membered ring structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1R,2R)-2-fluorocycloheptan-1-ol typically involves the fluorination of cycloheptanol followed by esterification with acetic acid. The fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled conditions to ensure the desired stereochemistry. The esterification process involves reacting the fluorinated cycloheptanol with acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of microreactor technology can enhance the efficiency and sustainability of the process by providing better control over reaction parameters and reducing waste.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;(1R,2R)-2-fluorocycloheptan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products
Oxidation: Formation of (1R,2R)-2-fluorocycloheptanone.
Reduction: Formation of (1R,2R)-2-fluorocycloheptanol.
Substitution: Formation of substituted cycloheptanol derivatives.
Applications De Recherche Scientifique
Acetic acid;(1R,2R)-2-fluorocycloheptan-1-ol has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems due to the presence of fluorine, which can influence molecular interactions.
Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of acetic acid;(1R,2R)-2-fluorocycloheptan-1-ol involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The fluorine atom can enhance the compound’s binding affinity to specific enzymes or receptors, potentially altering their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R)-2-fluorocyclohexanol: A similar compound with a six-membered ring instead of a seven-membered ring.
(1R,2R)-2-chlorocycloheptan-1-ol: A compound with a chlorine atom instead of fluorine.
(1R,2R)-2-fluorocycloheptanone: The oxidized form of the compound.
Uniqueness
Acetic acid;(1R,2R)-2-fluorocycloheptan-1-ol is unique due to its combination of a fluorinated cycloheptanol and an acetic acid ester. The presence of the fluorine atom and the seven-membered ring structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
433305-10-3 |
|---|---|
Formule moléculaire |
C9H17FO3 |
Poids moléculaire |
192.23 g/mol |
Nom IUPAC |
acetic acid;(1R,2R)-2-fluorocycloheptan-1-ol |
InChI |
InChI=1S/C7H13FO.C2H4O2/c8-6-4-2-1-3-5-7(6)9;1-2(3)4/h6-7,9H,1-5H2;1H3,(H,3,4)/t6-,7-;/m1./s1 |
Clé InChI |
QATNVFJPJSXXPJ-ZJLYAJKPSA-N |
SMILES isomérique |
CC(=O)O.C1CC[C@H]([C@@H](CC1)F)O |
SMILES canonique |
CC(=O)O.C1CCC(C(CC1)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




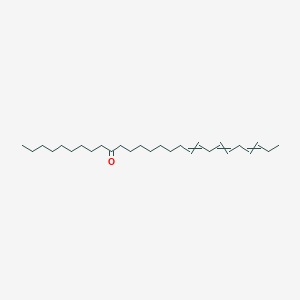
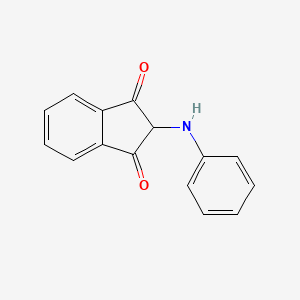
![3-[4-(2,6-dichloro-phenyl)-piperidin-1-ylmethyl]-2-phenyl-1H-indole](/img/structure/B14231314.png)
![(7R)-7-[(4-methoxyphenyl)methoxy]oct-2-enal](/img/structure/B14231322.png)
![Carbamic acid, [(1R)-1-(trans-4-formylcyclohexyl)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B14231324.png)


